molecular formula C24H28N2O4S B282670 Ethyl 4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Ethyl 4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Katalognummer B282670
Molekulargewicht: 440.6 g/mol
InChI-Schlüssel: IRDNIDZPJJLDFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, making it an ideal candidate for use in scientific research.

Wirkmechanismus

The mechanism of action of Ethyl 4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not well understood. However, studies have shown that it has the potential to inhibit certain enzymes, making it a promising candidate for use in drug development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate have not been extensively studied. However, preliminary studies have shown that it has the potential to inhibit the growth of certain cancer cells, making it a promising candidate for use in cancer research.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Ethyl 4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments include its unique properties, making it an ideal candidate for use in drug discovery and development. Its limitations include the fact that its mechanism of action is not well understood, and further studies are needed to fully understand its potential applications.

Zukünftige Richtungen

There are several future directions for research involving Ethyl 4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. These include further studies to understand its mechanism of action, its potential applications in drug discovery and development, and its potential applications in cancer research. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in lab experiments.

Synthesemethoden

The synthesis of Ethyl 4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves the reaction of 2,6-dimethylphenol with formaldehyde and para-anisaldehyde in the presence of sodium hydroxide. The resulting intermediate is then reacted with ethyl cyanoacetate and thiourea to form the final product.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has potential applications in various fields of scientific research. It can be used as a starting material for the synthesis of other compounds, and its unique properties make it an ideal candidate for use in drug discovery and development.

Eigenschaften

Molekularformel

C24H28N2O4S

Molekulargewicht

440.6 g/mol

IUPAC-Name

ethyl 4-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H28N2O4S/c1-6-29-23(27)20-16(4)25-24(31)26-21(20)17-10-11-19(28-5)18(12-17)13-30-22-14(2)8-7-9-15(22)3/h7-12,21H,6,13H2,1-5H3,(H2,25,26,31)

InChI-Schlüssel

IRDNIDZPJJLDFG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)COC3=C(C=CC=C3C)C)C

Kanonische SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)COC3=C(C=CC=C3C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.